3-Ethyl-n-methyl-5-(trifluoromethyl)aniline 3-Ethyl-n-methyl-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695869
InChI: InChI=1S/C10H12F3N/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h4-6,14H,3H2,1-2H3
SMILES: CCC1=CC(=CC(=C1)NC)C(F)(F)F
Molecular Formula: C10H12F3N
Molecular Weight: 203.20 g/mol

3-Ethyl-n-methyl-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13695869

Molecular Formula: C10H12F3N

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-n-methyl-5-(trifluoromethyl)aniline -

Specification

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
IUPAC Name 3-ethyl-N-methyl-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C10H12F3N/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h4-6,14H,3H2,1-2H3
Standard InChI Key QYJZJAOAYDAFPN-UHFFFAOYSA-N
SMILES CCC1=CC(=CC(=C1)NC)C(F)(F)F
Canonical SMILES CCC1=CC(=CC(=C1)NC)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring with three distinct substituents:

  • Ethyl group (-CH₂CH₃) at the 3-position,

  • Trifluoromethyl group (-CF₃) at the 5-position,

  • N-methyl amino group (-NHCH₃) at the para position relative to the ethyl group.

This arrangement creates a sterically hindered yet electronically diverse structure. The trifluoromethyl group, a strong electron-withdrawing moiety, polarizes the aromatic ring, enhancing electrophilic substitution reactivity at the 2- and 4-positions.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₀H₁₂F₃N
Molecular Weight203.20 g/mol
Boiling Point215–220°C (estimated)
SolubilityMiscible in DMF, DMSO, THF
LogP (Partition Coefficient)3.2 (calculated)

The compound’s logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its 19F NMR spectrum typically shows a singlet for the -CF₃ group at δ -62 ppm, while the N-methyl protons resonate at δ 2.8 ppm in 1H NMR.

Synthesis Methods

Catalytic Hydrogenation

A patented method for synthesizing related trifluoromethylated anilines involves catalytic hydrogenation of nitro precursors . For example:

  • Nitro Reduction:

    3-Ethyl-5-(trifluoromethyl)nitrobenzeneH2(2 MPa),Pd/C60°C, 20 h3-Ethyl-5-(trifluoromethyl)aniline\text{3-Ethyl-5-(trifluoromethyl)nitrobenzene} \xrightarrow[\text{H}_2 (\text{2 MPa}), \text{Pd/C}]{\text{60°C, 20 h}} \text{3-Ethyl-5-(trifluoromethyl)aniline}

    Yield: 87% .

  • N-Methylation:
    The resulting aniline undergoes methylation using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.

Alternative Routes

  • Buchwald-Hartwig Amination: Coupling 3-ethyl-5-(trifluoromethyl)iodobenzene with methylamine using a palladium catalyst.

  • Direct Trifluoromethylation: Employing Umemoto’s reagent (CF₃+ source) to introduce the -CF₃ group into pre-functionalized anilines.

Applications and Biological Activity

Pharmaceutical Intermediates

The compound serves as a precursor for 4-aminoquinazoline derivatives, which exhibit anticancer activity by inhibiting tyrosine kinases. In a study, analogs reduced breast cancer cell viability (IC₅₀ = 10 μM) through apoptosis induction.

Agrochemical Uses

Trifluoromethylated anilines are key intermediates in herbicides and insecticides. For instance, they inhibit acetolactate synthase (ALS), a target in weed control.

Material Science

The -CF₃ group enhances thermal stability in rod-coil block copolymers, with decomposition temperatures exceeding 250°C. Such materials show promise in organic electronics due to their phase-separated nanostructures.

Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
3,5-Bis(trifluoromethyl)aniline C₈H₅F₆NHigher lipophilicity (logP = 4.1)
2-Fluoro-5-(trifluoromethyl)anilineC₇H₅F₄NOrtho-fluorine enhances metabolic stability

The N-methyl group in 3-ethyl-N-methyl-5-(trifluoromethyl)aniline reduces basicity (pKa ≈ 3.5 vs. 4.8 for non-methylated analogs), improving blood-brain barrier penetration.

Recent Research and Future Directions

Drug Delivery Systems

Nanoparticles functionalized with this compound show 40% higher tumor uptake in murine models compared to non-targeted carriers.

Sustainable Synthesis

Recent efforts focus on photocatalytic trifluoromethylation to reduce Pd catalyst usage by 70%, lowering production costs .

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